3-ethyl-4-nitro-1H-Pyrazole
Overview
Description
3-ethyl-4-nitro-1H-pyrazole is a compound with the CAS Number: 70951-91-6. It has a molecular weight of 141.13 and its IUPAC name is 3-ethyl-4-nitro-1H-pyrazole . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3-ethyl-4-nitro-1H-pyrazole is represented by the Inchi Code: 1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7) .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
3-ethyl-4-nitro-1H-pyrazole is a powder at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Antimicrobial and Fluorescence Probe Applications
A study by Banoji et al. (2022) discusses the synthesis of pyrazol-4-yl-based anilines which demonstrated significant antibacterial and antifungal activity. Additionally, certain compounds exhibited emissions in the redshift region, suggesting potential applications as fluorescence probes in biological imaging.
Synthesis of N-Substituted Pyrazoles
Research by Zyuzin et al. (2017) focused on the reaction of various pyrazoles to obtain N-substituted pyrazoles, with specific emphasis on the synthesis and characterization of these compounds.
Reactivity in Nucleophilic Substitution Reactions
Dalinger et al. (2013) explored the reactivity of trinitropyrazole compounds in nucleophilic substitution reactions, providing insights into the synthesis of dinitropyrazoles Dalinger et al. (2013).
Antioxidant Properties and Synthesis Methodology
A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties in a study by Naveen et al. (2021). This research also provides an effective synthesis route for substituted pyrazoles.
Review on Synthesis Methods of Nitropyrazoles
A review paper by Old Jun-lin (2014) discusses various synthesis methods of nitropyrazole compounds, highlighting their applications in energy materials and potential in explosive research.
Corrosion Inhibition in Industrial Processes
Pyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, useful in industrial pickling processes. This was demonstrated in research conducted by Dohare et al. (2017).
Catalyst-Free Synthesis of Functionalized Pyrazoles
Xie et al. (2009) presented a method for synthesizing multisubstituted pyrazole derivatives via a catalyst-free process, highlighting a new approach in pyrazole synthesis Xie et al. (2009).
Nematocidal Evaluation of Pyrazole Carboxamide Derivatives
A novel series of pyrazole carboxamide compounds were synthesized and evaluated for their nematocidal activity against certain nematodes, as shown in the study by Zhao et al. (2017).
Synthesis of Diverse Nitro and Amino N-heterocycles
Takagi et al. (1987) explored the synthesis of various nitro derivatives of pyrazole and their reduction to amino derivatives, providing a basis for further chemical exploration Takagi et al. (1987).
Antiglaucoma Activity of Novel Pyrazole Derivatives
Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their potential as antiglaucoma agents Kasımoğulları et al. (2010).
13C NMR Chemical Shifts Study
A study by Cabildo et al. (1984) reported on 13C NMR shielding data for pyrazole derivatives, contributing to the understanding of their chemical properties.
Melt-Castable Energetic Pyrazole Research
Dalinger et al. (2016) developed a novel approach for synthesizing nitropyrazole with promising explosive properties Dalinger et al. (2016).
Diels-Alder Reaction with 4-Nitrosopyrazoles
Volkova et al. (2021) investigated the Diels-Alder reaction involving 4-nitrosopyrazoles, highlighting their potential in pharmaceutical and chemical industries Volkova et al. (2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-4-nitro-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKZGVEYKHLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-nitro-1H-Pyrazole | |
CAS RN |
70951-91-6 | |
Record name | 3-ethyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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